Cas no 304650-02-0 (N-(2-cyanophenyl)picolinaMide)

N-(2-cyanophenyl)picolinaMide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-cyanophenyl)picolinaMide
- N-(2-cyanophenyl)pyridine-2-carboxamide
- MFCD02128063
- AMY39518
- DTXSID90640853
- SY190930
- Z26489169
- SCHEMBL321681
- AKOS000184685
- CMOBXBANKIGTSJ-UHFFFAOYSA-N
- SB80422
- AS-75708
- 304650-02-0
- 2-Pyridinecarboxamide, N-(2-cyanophenyl)-
- EN300-66698
- BCP10586
- CS-W001530
-
- MDL: MFCD02128063
- Inchi: InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17)
- InChI Key: CMOBXBANKIGTSJ-UHFFFAOYSA-N
- SMILES: N#CC1=CC=CC=C1NC(C2=CC=CC=N2)=O
Computed Properties
- Exact Mass: 223.074561919g/mol
- Monoisotopic Mass: 223.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.8Ų
N-(2-cyanophenyl)picolinaMide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051277-25g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 98% | 25g |
¥6246.00 | 2024-08-02 | |
Enamine | EN300-66698-1.0g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 95% | 1.0g |
$56.0 | 2023-02-13 | |
Enamine | EN300-66698-2.5g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 95% | 2.5g |
$91.0 | 2023-02-13 | |
Enamine | EN300-66698-10.0g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 95% | 10.0g |
$283.0 | 2023-02-13 | |
abcr | AB494116-5 g |
N-(2-Cyanophenyl)picolinamide; . |
304650-02-0 | 5g |
€287.50 | 2023-03-30 | ||
abcr | AB494116-10 g |
N-(2-Cyanophenyl)picolinamide; . |
304650-02-0 | 10g |
€485.70 | 2023-03-30 | ||
Enamine | EN300-66698-0.05g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051277-5g |
N-(2-cyanophenyl)pyridine-2-carboxamide |
304650-02-0 | 98% | 5g |
¥1441.00 | 2024-08-02 | |
eNovation Chemicals LLC | D964516-10g |
2-Pyridinecarboxamide, N-(2-cyanophenyl)- |
304650-02-0 | 95+% | 10g |
$325 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N915444-25g |
N-(2-Cyanophenyl)picolinamide |
304650-02-0 | 98% | 25g |
3,650.40 | 2021-05-17 |
N-(2-cyanophenyl)picolinaMide Related Literature
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Anjali Jaiswal,Preeti,Krishna Nand Singh Org. Biomol. Chem. 2022 20 6915
Additional information on N-(2-cyanophenyl)picolinaMide
Comprehensive Overview of N-(2-cyanophenyl)picolinamide (CAS No. 304650-02-0): Properties, Applications, and Industry Insights
N-(2-cyanophenyl)picolinamide (CAS No. 304650-02-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a picolinamide backbone coupled with a 2-cyanophenyl group, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for small-molecule inhibitors and biologically active intermediates, particularly in targeted drug discovery programs.
Recent studies highlight the compound's relevance in addressing antibiotic resistance and cancer therapeutics – two of the most searched topics in biomedical sciences. Its cyano-functionalized aromatic system enables selective interactions with biological targets, making it valuable for designing kinase inhibitors and enzyme modulators. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research.
The synthesis of N-(2-cyanophenyl)picolinamide typically involves amide coupling reactions between picolinic acid derivatives and 2-cyanoaniline, with optimized conditions yielding excellent conversion rates. Industry reports indicate growing demand for this compound in high-throughput screening libraries, driven by its balanced lipophilicity (LogP ~2.1) and molecular weight (223.23 g/mol) – key parameters frequently searched by medicinal chemists.
Environmental considerations are shaping modern applications of 304650-02-0, with green chemistry approaches utilizing water-soluble catalysts for its production. The compound's low ecotoxicity profile (as per OECD 201 guidelines) aligns with trending searches for sustainable chemistry solutions. Patent analyses reveal innovative uses in crop protection formulations, where its systemic mobility in plants shows promise against fungal pathogens.
Thermal characterization via DSC analysis demonstrates the compound's stability up to 180°C, making it suitable for hot-melt extrusion processes – a technology dominating pharmaceutical manufacturing searches. Computational studies of its molecular docking properties with protein targets are frequently cited in recent literature, particularly regarding ATP-binding sites modification.
Quality control protocols for CAS 304650-02-0 emphasize ICH guidelines compliance, with particular attention to genotoxic impurity control – a major concern in regulatory searches. The compound's crystalline form (confirmed by XRPD) ensures batch-to-batch reproducibility, while solubility enhancement strategies using co-crystals address formulation challenges often queried by development scientists.
Emerging applications in material science exploit the compound's π-conjugated system for organic electronics, coinciding with rising searches for flexible semiconductor components. Its fluorescence properties (λem 420 nm) are being investigated for bioimaging probes, tapping into the booming theranostics market.
Supply chain analytics indicate N-(2-cyanophenyl)picolinamide availability through specialized fine chemical suppliers, with purity grades ranging from research (>95%) to GMP (>99.5%) levels. Storage recommendations (-20°C under nitrogen) and material compatibility data are frequently accessed by laboratory managers optimizing compound handling procedures.
The compound's structure-activity relationship (SAR) continues to inspire novel scaffold hopping strategies in drug design, evidenced by increasing citations in fragment-based drug discovery publications. Its balanced hydrogen bond donor/acceptor count (2/3) makes it particularly valuable for addressing drug-like properties – a persistent focus area in pharmaceutical SEO queries.
Recent advancements in continuous flow chemistry have improved the scalability of 304650-02-0 production, addressing common search terms about process intensification. The compound's regioselective reactivity allows for efficient late-stage functionalization, a technique gaining traction in diversity-oriented synthesis workflows.
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